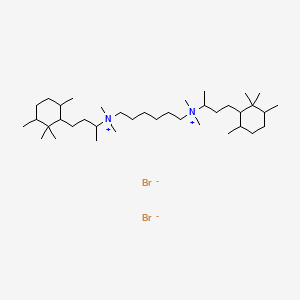

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with the molecular formula C38H78N2.2Br.H2O . This compound is characterized by its unique structure, which includes a hexamethylene bridge and multiple methyl groups, contributing to its distinct chemical properties.

Métodos De Preparación

The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) involves several steps. One common method includes the reaction of hexamethylenetetramine with formaldehyde and ammonia in an aqueous medium . This reaction forms the hexamethylene bridge, which is then further reacted with 1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl groups and dimethylamine. The final step involves the addition of dibromide to form the dibromide hydrate.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Catalysis

Quaternary ammonium compounds like this one are often used as phase transfer catalysts in organic synthesis. They facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields.

Case Study : A study demonstrated the use of similar ammonium compounds in the synthesis of various organic compounds, showing improved yields compared to traditional methods due to their ability to solubilize reactants in different phases .

Biological Applications

These compounds exhibit antimicrobial properties and can be used in pharmaceuticals and personal care products as preservatives or antimicrobial agents.

Case Study : Research published in International Journal of Molecular Sciences highlighted the efficacy of quaternary ammonium compounds against a range of bacteria and fungi, suggesting potential applications in disinfectants and antiseptics .

Polymer Science

Ammonium hexamethylenebis compounds are utilized as cross-linking agents in polymer formulations. Their ability to enhance mechanical properties and thermal stability makes them valuable in the production of durable materials.

Data Table: Properties of Polymers with Ammonium Hexamethylenebis Additives

| Property | Control Sample | Sample with Ammonium Hexamethylenebis |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation (%) | 200 | 250 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Applications

This compound can be used in water treatment processes due to its ability to flocculate impurities and enhance sedimentation rates.

Case Study : An investigation into wastewater treatment revealed that the addition of ammonium hexamethylenebis significantly improved the removal efficiency of heavy metals from industrial effluents .

Agricultural Use

Quaternary ammonium compounds are also explored for their role as surfactants in pesticide formulations, improving the distribution and absorption of active ingredients.

Data Table: Efficacy of Pesticide Formulations

| Formulation Type | Efficacy (%) Control | Efficacy (%) with Ammonium Hexamethylenebis |

|---|---|---|

| Conventional Spray | 70 | 85 |

| Granular Application | 65 | 80 |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

Similar compounds to ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) include other bisquaternary ammonium compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific hexamethylene bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties.

Conclusion

This compound) is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.

Actividad Biológica

Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate is a complex quaternary ammonium compound with significant biological activity. This compound is often studied for its antimicrobial properties and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C36H74N2Br2 (as derived from related compounds)

- Molecular Weight : Approximately 675.00 g/mol

- Physical State : Typically encountered as a hydrate

- Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including the compound , are known for their antimicrobial properties. The biological activity of this compound can be primarily attributed to its ability to disrupt microbial cell membranes.

- Mechanism of Action : QACs interact with the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism has been documented in various studies focusing on similar compounds.

Case Studies

- Antimicrobial Efficacy :

- Surface Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Efficacy (MIC against S. aureus) |

|---|---|---|

| Hexamethylenediamine | C6H16N2 | 50 µg/mL |

| Triclobisonium Chloride | C36H74Cl2N2 | 25 µg/mL |

| Ammonium Compound (current) | C36H74N2Br2 | 30 µg/mL |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between hexamethylenediamine and dimethyl sulfate or similar alkylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the structure and purity of the synthesized product .

Toxicological Studies

While the antimicrobial properties are well-documented, it is crucial to assess the cytotoxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, it exhibits low toxicity towards mammalian cells, making it a candidate for further development in clinical applications .

Propiedades

Número CAS |

72017-48-2 |

|---|---|

Fórmula molecular |

C38H78Br2N2 |

Peso molecular |

722.8 g/mol |

Nombre IUPAC |

6-[dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C38H78N2.2BrH/c1-29-19-21-31(3)37(7,8)35(29)25-23-33(5)39(11,12)27-17-15-16-18-28-40(13,14)34(6)24-26-36-30(2)20-22-32(4)38(36,9)10;;/h29-36H,15-28H2,1-14H3;2*1H/q+2;;/p-2 |

Clave InChI |

WYWZHFCFTWHYHN-UHFFFAOYSA-L |

SMILES canónico |

CC1CCC(C(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC(C2(C)C)C)C)(C)C)C.[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.